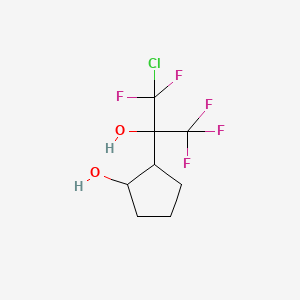
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol is a complex organic compound characterized by the presence of a cyclopentanol ring substituted with a chlorinated and fluorinated propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated propyl group. This can be achieved through the chlorination and fluorination of a suitable precursor, followed by the introduction of the hydroxy group. The final step involves the cyclization to form the cyclopentanol ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in the removal of halogen atoms.
Aplicaciones Científicas De Investigación
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol involves its interaction with specific molecular targets. The presence of the hydroxy, chloro, and fluoro groups allows the compound to engage in various chemical interactions, potentially affecting biological pathways or chemical processes. The exact mechanism would depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-hydroxy-1-propanesulfonic acid: Similar in having a chlorinated and hydroxylated structure.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Shares the chlorinated and hydroxylated propyl group.
Uniqueness
2-(1-Chloro-2-hydroxy-1,1,3,3,3-pentafluoro-2-propyl)cyclopentanol is unique due to the combination of the cyclopentanol ring with a highly fluorinated and chlorinated propyl group
Propiedades
Número CAS |
34844-37-6 |
|---|---|
Fórmula molecular |
C8H10ClF5O2 |
Peso molecular |
268.61 g/mol |
Nombre IUPAC |
2-(1-chloro-1,1,3,3,3-pentafluoro-2-hydroxypropan-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H10ClF5O2/c9-7(10,11)6(16,8(12,13)14)4-2-1-3-5(4)15/h4-5,15-16H,1-3H2 |
Clave InChI |
AEHYTZPKIMCIQA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)O)C(C(F)(F)F)(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


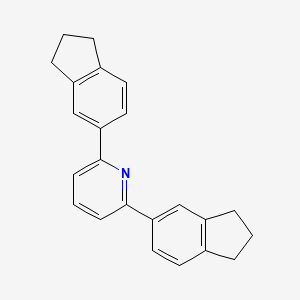
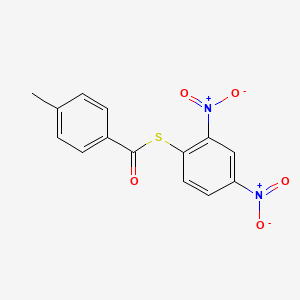
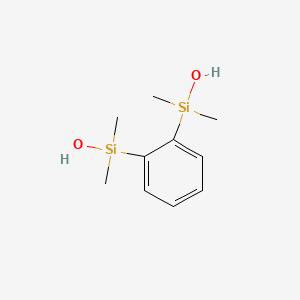
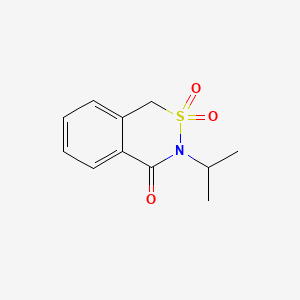
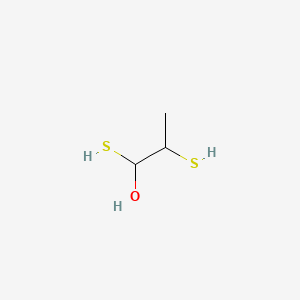
![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
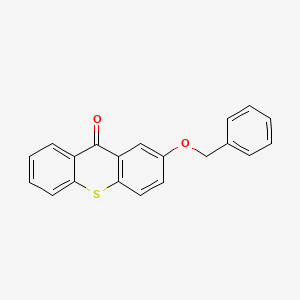
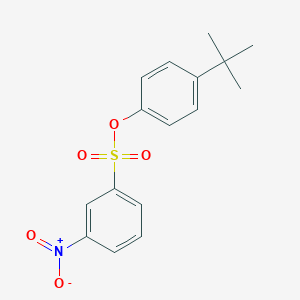

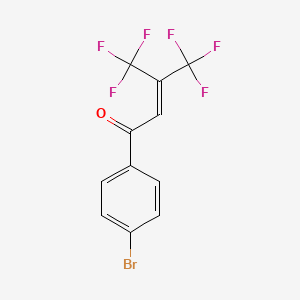
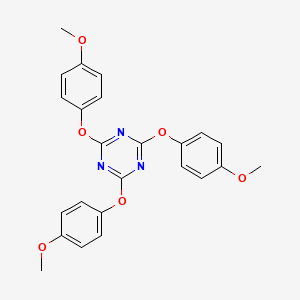
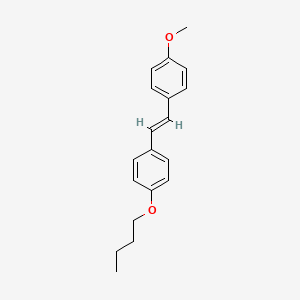

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
